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Compound of Interest

Compound Name: Diisopropylazodicarboxylate

Cat. No.: B7806520 Get Quote

An in-depth exploration of the structure, formula, synthesis, and application of Diisopropyl

Azodicarboxylate (DIAD), a pivotal reagent in modern organic chemistry.

Diisopropyl Azodicarboxylate (DIAD) is a versatile reagent widely employed in organic

synthesis, most notably as a key component in the Mitsunobu reaction.[1][2][3] This guide

provides a detailed overview of DIAD, including its chemical and physical properties,

comprehensive experimental protocols for its synthesis and primary applications, and an

elucidation of its structural and mechanistic characteristics.

Core Properties of DIAD
DIAD, with the chemical formula C8H14N2O4, is the diisopropyl ester of azodicarboxylic acid.

[3] It is a pale yellow to orange liquid with a characteristic pungent odor.[4] The quantitative

physical and chemical properties of DIAD are summarized in the table below for easy reference

and comparison.
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Property Value Reference

Molecular Formula C8H14N2O4 [4]

Molecular Weight 202.21 g/mol [4]

Appearance Colorless to pale yellow liquid [4]

Odor Pungent [4]

Melting Point 3-5 °C

Boiling Point 75 °C at 0.25 mmHg

Density 1.027 g/mL at 25 °C

Refractive Index (n20/D) 1.420

Solubility

Soluble in organic solvents

(e.g., methanol, ethanol,

acetone, dichloromethane);

Insoluble in water

[4]

CAS Number 2446-83-5 [4]

Structural Elucidation and Spectroscopic Data
The chemical structure of DIAD is fundamental to its reactivity. The presence of the azo group

(-N=N-) flanked by two electron-withdrawing carbamate groups makes it an excellent electron

acceptor.
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Figure 1. Chemical Structure of DIAD

Spectroscopic Analysis:
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of DIAD is

characterized by two main signals. A septet corresponding to the two methine (CH) protons

of the isopropyl groups is typically observed around 4.0 ppm. The twelve methyl (CH3)

protons appear as a doublet around 1.2 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum shows

distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons of the

isopropyl groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of DIAD exhibits a

strong characteristic absorption band for the C=O (carbonyl) stretching vibration, typically in

the region of 1750-1735 cm-1. The C-O stretching and N=N stretching vibrations also give

rise to characteristic peaks.

Experimental Protocols
Synthesis of Diisopropyl Azodicarboxylate (DIAD)
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A common method for the synthesis of DIAD involves the oxidation of diisopropyl

hydrazinedicarboxylate. The following is a representative experimental protocol.

Start

Dissolve diisopropyl hydrazinedicarboxylate in a suitable solvent (e.g., DCM).

Cool the solution to 0-5 °C in an ice bath.

Slowly add an oxidizing agent (e.g., hydrogen peroxide) dropwise while maintaining the temperature.

Monitor the reaction by TLC until completion.

Perform an aqueous work-up to remove impurities.

Separate the organic layer.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield DIAD.

End
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Figure 2. Experimental Workflow for DIAD Synthesis

Detailed Methodology:

Reaction Setup: To a solution of diisopropyl hydrazinedicarboxylate (1 equivalent) in

dichloromethane (DCM), cooled to 0 °C in an ice-water bath, add the oxidizing agent (e.g.,

30% hydrogen peroxide, 1.1 equivalents) dropwise over 30 minutes, ensuring the internal

temperature does not exceed 5 °C.

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash

the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and

brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to afford the crude DIAD.

Purification: The crude product can be purified by vacuum distillation to yield pure

Diisopropyl Azodicarboxylate as a pale yellow oil.

The Mitsunobu Reaction using DIAD
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and

secondary alcohols to a variety of functional groups.[2] DIAD, in conjunction with a phosphine

(typically triphenylphosphine), is a cornerstone of this reaction.
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Figure 3. Simplified Mitsunobu Reaction Pathway

Detailed Experimental Protocol:

Reaction Setup: To a solution of the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic

acid, 1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous solvent

(e.g., THF or DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD

(1.2 equivalents) dropwise.
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Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-

16 hours.

Monitoring: Monitor the reaction progress by TLC.

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced

pressure. The crude residue can be purified by column chromatography on silica gel to

separate the desired product from the triphenylphosphine oxide and diisopropyl

hydrazinedicarboxylate byproducts.

Conclusion
Diisopropyl Azodicarboxylate is a powerful and versatile reagent in the arsenal of synthetic

organic chemists. Its unique electronic properties make it an ideal component for a range of

chemical transformations, most notably the Mitsunobu reaction. A thorough understanding of its

properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its

effective and safe utilization in research and development, particularly in the fields of medicinal

chemistry and materials science. Researchers, scientists, and drug development professionals

can leverage this information to design and execute novel synthetic strategies with greater

efficiency and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7806520#diad-reagent-structure-and-formula-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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